molecular formula C19H22BrClN4O2 B13847220 Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate

Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B13847220
M. Wt: 453.8 g/mol
InChI Key: HGJVBNFQLXKOKR-UHFFFAOYSA-N
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Description

Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyridine moiety that is further functionalized with bromine and chlorine atoms. The tert-butyl group attached to the piperazine ring adds to its stability and reactivity.

Preparation Methods

The synthesis of tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine intermediate: The initial step involves the bromination and chlorination of a pyridine derivative to obtain 5-bromo-6-(2-chloropyridin-4-yl)pyridine.

    Piperazine coupling: The brominated and chlorinated pyridine intermediate is then coupled with piperazine under specific conditions to form the desired piperazine derivative.

    Introduction of the tert-butyl group:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the pyridine moiety.

    Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate: This compound has a similar structure but differs in the position of the bromine and chlorine atoms on the pyridine ring.

    Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features an amino group instead of halogen atoms, leading to different reactivity and biological properties.

    Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate: This compound has a pyrimidine ring instead of a pyridine ring, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential biological activities.

Properties

Molecular Formula

C19H22BrClN4O2

Molecular Weight

453.8 g/mol

IUPAC Name

tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C19H22BrClN4O2/c1-19(2,3)27-18(26)25-10-8-24(9-11-25)16-5-4-14(20)17(23-16)13-6-7-22-15(21)12-13/h4-7,12H,8-11H2,1-3H3

InChI Key

HGJVBNFQLXKOKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=C(C=C2)Br)C3=CC(=NC=C3)Cl

Origin of Product

United States

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